molecular formula C18H24ClNO3 B120286 Butopamine Hydrochloride CAS No. 74432-68-1

Butopamine Hydrochloride

Cat. No.: B120286
CAS No.: 74432-68-1
M. Wt: 337.8 g/mol
InChI Key: JHGSLSLUFMZUMK-WJKBNZMCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Butopamine Hydrochloride can be synthesized from Benzenemethanol, 4-hydroxy-α-[[[(1R)-3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]-, (αS)- . The synthesis involves the reaction of the precursor with hydrochloric acid under controlled conditions to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for yield and purity. The process includes rigorous quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Butopamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.

Major Products:

Scientific Research Applications

Butopamine Hydrochloride has extensive applications in scientific research:

Mechanism of Action

Butopamine Hydrochloride functions as a beta-adrenoceptor agonist, engaging dopamine receptors in the brain. It mimics the action of natural dopamine, influencing movement, emotion, cognition, and pleasure. The compound’s effects are mediated through the activation of beta-adrenergic receptors, leading to various physiological responses .

Comparison with Similar Compounds

    Ractopamine Hydrochloride: Another beta-adrenoceptor agonist used as a feed additive.

    Dobutamine Hydrochloride: A synthetic catecholamine used in the treatment of heart failure.

    Isoprenaline Hydrochloride: A beta-adrenergic agonist used to treat bradycardia and heart block.

Uniqueness: Butopamine Hydrochloride is unique due to its specific stereoisomeric form, which exhibits higher activity at beta-adrenoceptors compared to other similar compounds. This makes it particularly valuable in research focused on the precise mechanisms of dopamine and its analogs .

Properties

IUPAC Name

4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/t13-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGSLSLUFMZUMK-WJKBNZMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225447
Record name Butopamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74432-68-1
Record name Butopamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074432681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butopamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOPAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XI60IX48K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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